molecular formula C11H10Cl2O3 B14459215 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate CAS No. 74388-74-2

2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate

Cat. No.: B14459215
CAS No.: 74388-74-2
M. Wt: 261.10 g/mol
InChI Key: PCNUEDFWPSMJOF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C11H10Cl2O3. It is an ester formed from 2,4-dichlorophenol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenol with acrylic acid. This reaction is catalyzed by an acid, such as sulfuric acid or ion exchange resin, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Studied for its potential effects on biological systems and as a model compound in environmental studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is unique due to its acrylate ester group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications, such as polymer synthesis and material science .

Properties

CAS No.

74388-74-2

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C11H10Cl2O3/c1-2-11(14)16-6-5-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2

InChI Key

PCNUEDFWPSMJOF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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